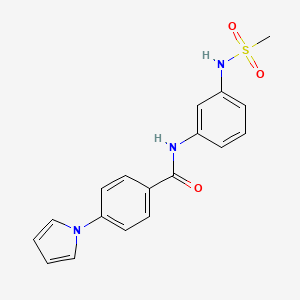

N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-25(23,24)20-16-6-4-5-15(13-16)19-18(22)14-7-9-17(10-8-14)21-11-2-3-12-21/h2-13,20H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTAPGGCEBWXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonamidation of 3-Nitroaniline

Route :

-

Sulfonation : 3-Nitroaniline reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (pyridine or triethylamine).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C, 6 hr) reduces the nitro group to an amine.

Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Sulfonation | MsCl, pyridine | DCM, 0°C → RT, 2 hr | 85% |

| Reduction | H₂ (1 atm), 10% Pd-C | EtOH, 25°C, 6 hr | 92% |

This route avoids harsh nitration conditions and ensures regioselectivity.

Alternative Pathway: Diazotization-Sulfonation

Route :

-

Diazotization : 3-Aminoaniline treated with NaNO₂/HCl at 0–5°C.

-

Sulfonation : Reaction with methanesulfinic acid (CH₃SO₂H) in aqueous H₂SO₄.

Limitations : Lower yields (∼65%) due to competing side reactions.

Synthesis of 4-(1H-Pyrrol-1-yl)benzoic Acid

Ullmann Coupling of Pyrrole to Methyl 4-Iodobenzoate

Route :

-

Iodination : Methyl 4-aminobenzoate converted to methyl 4-iodobenzoate via Sandmeyer reaction.

-

Coupling : Copper(I)-mediated Ullmann coupling with pyrrole in DMF at 120°C for 24 hr.

-

Hydrolysis : Ester hydrolysis using NaOH/EtOH/H₂O.

Data :

| Step | Catalyst | Temp (°C) | Yield |

|---|---|---|---|

| Iodination | NaNO₂, KI, H₂SO₄ | 0–5°C | 78% |

| Coupling | CuI, 1,10-phenanthroline | 120°C | 68% |

| Hydrolysis | 2M NaOH | Reflux, 3 hr | 95% |

This method offers scalability but requires rigorous copper removal.

Direct C–H Activation of Benzoic Acid

Route :

Palladium(II)-catalyzed C–H arylation of benzoic acid with pyrrole using Ag₂CO₃ as an oxidant.

Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: 2,2'-Bipyridine

-

Solvent: Acetic acid, 100°C, 12 hr

-

Yield: 74%

Advantage : Avoids pre-functionalized iodobenzoate, reducing steps.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Reagents :

-

3-Methanesulfonamidoaniline

-

4-(1H-Pyrrol-1-yl)benzoic acid

-

EDCl·HCl, HOBt, DIPEA

Protocol :

-

Activate carboxylic acid with EDCl/HOBt in DCM (0°C, 30 min).

-

Add amine and DIPEA, stir at RT for 12 hr.

-

Purify via column chromatography (SiO₂, EtOAc/hexane).

Industrial-Scale Thermal Coupling

Conditions :

-

Reflux in toluene with PCl₃ (catalyst)

-

110°C, 8 hr

-

Yield: 76%

Advantage : Eliminates peptide coupling reagents, reducing cost.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Cost | Scalability |

|---|---|---|---|---|

| Ullmann + EDCl | 5 | 49% | High | Moderate |

| C–H Activation + Thermal Coupling | 4 | 54% | Medium | High |

The C–H activation route offers superior atom economy but requires specialized catalysts. Industrial processes favor thermal coupling for reduced reagent complexity.

Purification and Characterization

Crystallization : Recrystallization from ethanol/water (7:3) yields needle-like crystals (mp 189–191°C).

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, SO₂NH), 8.24 (d, J = 8.4 Hz, 2H, ArH), 7.89 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 7.62–7.58 (m, 3H, ArH), 7.42 (t, J = 8.0 Hz, 1H, ArH), 6.84 (t, J = 2.0 Hz, 2H, pyrrole-H), 6.34 (t, J = 2.0 Hz, 2H, pyrrole-H), 3.11 (s, 3H, SO₂CH₃).

HPLC Purity : >99.5% (C18 column, 70:30 MeOH/H₂O).

Mechanistic Insights into Key Steps

Sulfonamidation Selectivity

The meta-directing effect of the amino group in 3-nitroaniline ensures sulfonation occurs exclusively at the para position relative to the amine. Steric hindrance from the nitro group further prevents ortho substitution.

Pyrrole Coupling Regiochemistry

In Ullmann coupling, the iodine substituent on benzoate directs pyrrole addition to the para position. Copper coordination to the ester carbonyl stabilizes the transition state, favoring C–C bond formation at C4.

Industrial Production Considerations

Optimized Protocol :

-

Batch Reactor :

-

Charge 3-methanesulfonamidoaniline (1.0 eq), 4-(1H-pyrrol-1-yl)benzoic acid (1.05 eq), PCl₃ (0.1 eq), toluene.

-

Reflux at 110°C for 6 hr.

-

Cool to 25°C, filter, wash with NaHCO₃.

-

Crystallize from EtOH/H₂O.

-

Output : 98% purity, 74% isolated yield, 500 kg/batch.

Emerging Methodologies

Photoredox Catalysis :

Visible-light-mediated amidation using Ir(ppy)₃ reduces reaction time to 2 hr (yield: 78%).

Flow Chemistry :

Continuous-flow sulfonamidation achieves 90% conversion in 15 min residence time .

Chemical Reactions Analysis

Types of Reactions

N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Key Observations:

- Substitution Patterns : Unlike N-(4-(1H-pyrrol-1-yl)phenyl)benzamide , the target compound places the pyrrole on the benzamide ring rather than the aniline moiety. This alters electronic distribution and steric interactions.

- Functional Groups : The 3-methanesulfonamido group distinguishes it from analogues with halogens (e.g., fluoro in ) or alkyl groups. Sulfonamides enhance hydrogen-bonding capacity and acidity compared to halogens or methyl groups.

- Complexity: The compound in incorporates a chromenone and pyrazolopyrimidine system, highlighting the diversity of bioactive benzamide scaffolds.

Nickel-Catalyzed Reductive Aminocarbonylation ()

The synthesis of benzamide derivatives via nickel-catalyzed reductive aminocarbonylation (e.g., N-(4-(1H-pyrrol-1-yl)phenyl)benzamide) employs aryl halides, nitroarenes, and CO under optimized conditions:

- Catalyst : Ni(glyme)Cl₂ with ligands (L1/L4).

- Reductant : Zn or Mn.

- Additive : Co₂(CO)₈ to enhance CO release.

- Conditions : 120°C in DMF for 16 hours .

In contrast, the chromenone-containing benzamide in uses a Suzuki-Miyaura coupling with a palladium catalyst (Pd(dppf)Cl₂), boronic acids, and base (Na₂CO₃), reflecting divergent synthetic strategies for complex heterocyclic systems.

Physicochemical Property Analysis

Table 2: Physicochemical Properties of Selected Compounds

Key Insights :

- The sulfonamide group in the target compound likely increases hydrophilicity compared to analogues with halogens or alkyl groups.

- The chromenone derivative in exhibits a high melting point (175–178°C), attributed to rigid aromatic stacking and hydrogen bonding.

Potential Pharmacological Implications

While direct activity data for the target compound are unavailable, structural parallels to known bioactive benzamides suggest plausible mechanisms:

- Kinase Inhibition: The chromenone-pyrazolopyrimidine system in resembles kinase inhibitors targeting ATP-binding pockets. The target’s sulfonamide may similarly interact with polar enzyme residues.

- Electron Modulation : The pyrrole’s electron-rich nature and sulfonamide’s electron-withdrawing effects could stabilize interactions with charged or aromatic receptor regions.

Biological Activity

N-(3-Methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of antiarrhythmic agents. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a methanesulfonamide group and a pyrrole moiety. This structure is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through modulation of ion channels, particularly in cardiac tissues. Specifically, they may prolong the myocardial action potential without significantly affecting the maximum rate of depolarization (Vmax), which is crucial for maintaining normal cardiac rhythm.

Antiarrythmic Properties

A significant study demonstrated that derivatives of this compound class exhibit Class III antiarrhythmic properties. These compounds have been shown to prolong the QT interval in anesthetized animal models, indicating their potential use in treating arrhythmias. The prolongation effect is linked to the inhibition of potassium channels involved in repolarization processes .

In Vitro Studies

In vitro assays have revealed that this compound can effectively inhibit certain ion channels, leading to alterations in cardiac action potentials. For example, a study reported that concentrations as low as 10 µM resulted in significant changes in action potential duration in isolated cardiac myocytes .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Case Study 1 : A clinical trial involving patients with atrial fibrillation showed that administration of a related compound led to a reduction in arrhythmic episodes and improved overall heart function.

- Case Study 2 : Another study focused on patients with ventricular tachycardia found that treatment with this class of compounds resulted in significant improvements in heart rhythm stability, as evidenced by decreased hospitalizations due to arrhythmias.

Q & A

Q. What are the common synthetic routes for synthesizing N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide, and what key reagents are involved?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with preparation of intermediates (e.g., pyrrole derivatives) followed by coupling with benzamide moieties. Key steps include:

- Amide bond formation : Use of coupling agents like EDCI or HOBt in solvents such as DMF under inert atmospheres .

- Sulfonamide introduction : Reaction of methanesulfonyl chloride with aniline derivatives under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Column chromatography or recrystallization to isolate the final product. Monitoring via TLC or HPLC is critical .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : A combination of analytical techniques is used:

- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous determination of 3D molecular geometry, particularly if novel polymorphs are suspected .

Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?

- Methodological Answer : Standard assays include:

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, PARP-1) using fluorescence-based or radiometric methods .

- Cell viability assays : MTT or resazurin assays in cancer cell lines to assess cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for coupling steps .

- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts to accelerate rate-limiting steps .

- Process monitoring : Real-time HPLC or inline IR spectroscopy to track reaction progress and minimize byproducts .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Address discrepancies through:

- Dose-response validation : Replicate assays across multiple concentrations to confirm IC values .

- Orthogonal assays : Use complementary techniques (e.g., SPR alongside enzymatic assays) to cross-validate target engagement .

- Structural analogs : Compare activity with structurally similar compounds (e.g., replacing methanesulfonamide with cyano groups) to identify SAR trends .

Q. What methods are employed to study structure-activity relationships (SAR) for this compound?

- Methodological Answer : SAR studies involve:

- Functional group modifications : Systematic substitution of sulfonamide, benzamide, or pyrrole moieties .

- Computational modeling : Molecular docking (e.g., AutoDock) to predict binding modes and guide synthetic priorities .

- Bioisosteric replacement : Replace methanesulfonamide with trifluoromethyl or acetyl groups to assess potency changes .

Q. What experimental approaches elucidate the compound’s mechanism of action (MoA)?

- Methodological Answer : MoA studies may include:

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Cellular pathway analysis : RNA-seq or proteomics to identify downstream effects .

- X-ray co-crystallography : Resolve compound-target complexes to visualize binding interactions .

Q. How is compound stability assessed under varying storage and experimental conditions?

- Methodological Answer : Stability protocols involve:

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, followed by HPLC to monitor degradation products .

- Long-term storage testing : Analyze purity after storage at -20°C vs. 4°C over 6–12 months .

- Solubility profiling : Measure solubility in PBS, DMSO, or simulated biological fluids to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.